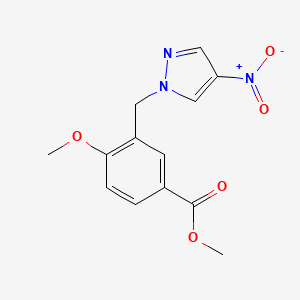

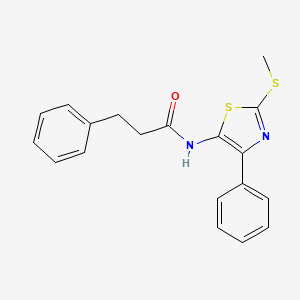

![molecular formula C15H12FN3O2S2 B2529519 3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097872-81-4](/img/structure/B2529519.png)

3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a multifaceted molecule that incorporates several heterocyclic components, such as benzothiophene, pyrrolidine, and thiadiazole. These heterocycles are known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The presence of a fluorine atom on the benzothiophene ring can significantly influence the electronic properties of the molecule, potentially enhancing its utility in various fields.

Synthesis Analysis

The synthesis of complex molecules like this compound would likely involve multi-step reactions, starting from simpler heterocyclic precursors. For instance, the synthesis of 1,3,4-thiadiazoles is reported using 1,3,4-thiadiazolyl ethanone as a starting material . Although the exact synthetic route for the compound is not detailed in the provided papers, similar methodologies could be adapted, possibly involving the formation of the pyrrolidine ring followed by the introduction of the benzothiophene and thiadiazole moieties through condensation or coupling reactions.

Molecular Structure Analysis

The molecular structure of such a compound would be expected to exhibit a degree of planarity due to the conjugated system present in the benzothiophene and thiadiazole rings. This planarity can facilitate electronic communication across the molecule, which is beneficial for electronic applications. Theoretical insights from DFT calculations, as mentioned for related molecules, can provide valuable information about the electronic structure and properties .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine atom and the electron-rich thiadiazole ring. The compound could participate in various organic reactions, such as nucleophilic aromatic substitution facilitated by the fluorine atom or electrophilic substitution at the thiadiazole ring. The presence of the pyrrolidine ring could also open pathways for reactions involving nitrogen, such as amidation or alkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be characterized by its heterocyclic structure. The fluorine atom would likely increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability, which are important parameters in drug design. The optical and electrochemical properties would be crucial for applications in organic electronics, as seen in related compounds where the hole mobility and electrochromic properties are significantly influenced by the molecular structure . The compound's stability, crystallinity, and surface morphology would also be important factors, especially for material science applications, and could be studied using techniques like X-ray diffraction and atomic force microscopy .

Aplicaciones Científicas De Investigación

Organic Electronics and Photovoltaics

Studies have shown that incorporating heterocyclic units such as thiophene, benzothiadiazole, and their fluorinated derivatives into organic electronic materials can significantly enhance their optoelectronic properties. These materials are crucial in the development of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where they function as strong electron donors or acceptors to improve device performance. For instance, polymers bearing benzothiadiazole units have been designed to exhibit high power conversion efficiencies in solar cells and enhanced electrochromic properties, indicating their potential in energy conversion and storage applications (Karaman et al., 2021); (Wu & Li, 2016).

Electrochromic Devices

The synthesis and characterization of novel polymers incorporating thiadiazole and related heterocycles have been explored for their application in electrochromic devices (ECDs). These polymers show promising electrochromic properties, including reversible color change and high coloration efficiency, making them suitable for applications in smart windows, displays, and low-energy-consuming screens. The ability of these materials to change color rapidly in response to an electric stimulus can be attributed to the unique electronic structure of the thiadiazole derivatives (Shen et al., 2010); (Ming et al., 2015).

Organic Semiconductors

The development of organic semiconductors using benzothiadiazole and thiophene derivatives has led to the creation of materials with low band gaps and high charge mobility. These materials are crucial for the fabrication of high-performance organic field-effect transistors (OFETs) and OPVs. The design and synthesis of these compounds involve careful manipulation of the donor-acceptor interactions to achieve the desired electronic and optical properties for efficient charge transport (Sonar et al., 2013).

Fluorescent Materials and Chemiluminescence

Certain benzothiadiazole derivatives exhibit strong fluorescence and electrogenerated chemiluminescence (ECL), making them suitable for applications in sensing, imaging, and as active components in light-emitting devices. The fluorescence and ECL properties of these materials can be attributed to the unique electronic structure of the thiadiazole core, which allows for efficient emission of light upon excitation. The development of these fluorescent materials opens up new avenues for their application in bioimaging and analytical chemistry (Shi et al., 2016).

Direcciones Futuras

Thiophene-based analogs continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, it’s expected that future research will continue to explore the potential of these compounds in various therapeutic applications.

Mecanismo De Acción

Target of Action

The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Propiedades

IUPAC Name |

(5-fluoro-1-benzothiophen-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S2/c16-10-1-2-12-9(5-10)6-13(22-12)15(20)19-4-3-11(8-19)21-14-7-17-23-18-14/h1-2,5-7,11H,3-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOWNGJEKGDLRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

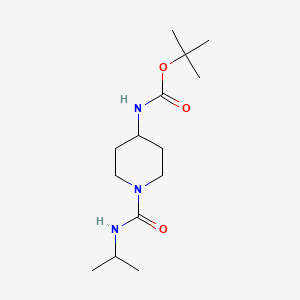

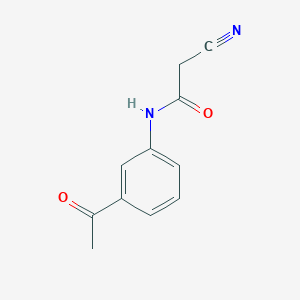

![1-[2-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2529439.png)

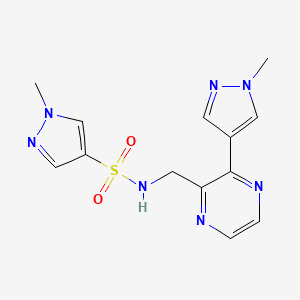

![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)

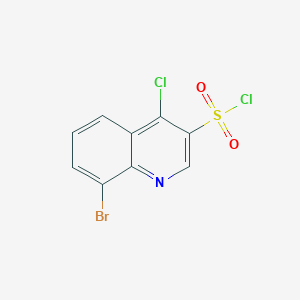

![Methyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529450.png)

![9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2529452.png)

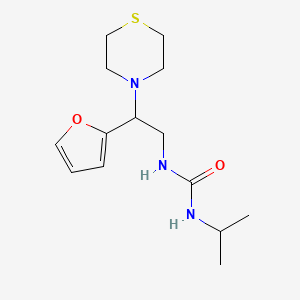

![2-(4-Chlorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2529454.png)

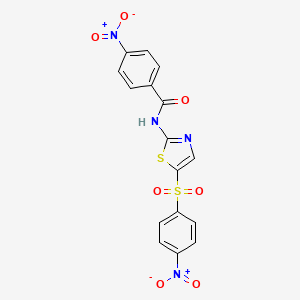

![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2529455.png)